REACTION_CXSMILES
|
[C:1]([C:3]1([CH3:18])[CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1)#[N:2].FC(F)(F)C(O)=O>ClCCl>[NH2:10][CH2:9][CH:6]1[CH2:7][CH2:8][C:3]([CH3:18])([C:1]#[N:2])[CH2:4][CH2:5]1
|
Name
|
solution
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCC(CC1)CNC(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
was used directly in the next reaction without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NCC1CCC(CC1)(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |